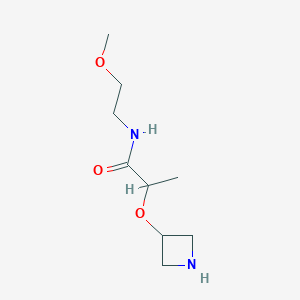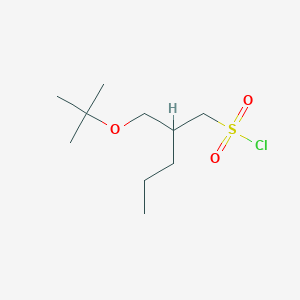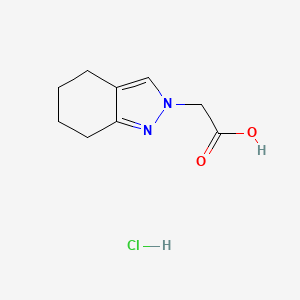![molecular formula C22H29Cl2N5O4 B13495881 2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves multiple steps, typically starting with the preparation of the core isoindole structure. The process often includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors to form the isoindole ring.
Functional Group Introduction: Various functional groups, such as piperidine and piperazine, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-(4-(3-hydroxypropyl)piperidin-1-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-7-(piperazin-1-yl)isoindoline-1,3-dione
Uniqueness
The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29Cl2N5O4 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C22H27N5O4.2ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);2*1H |
InChI Key |
BPOZFYJXKGUAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)


![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)




![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)



